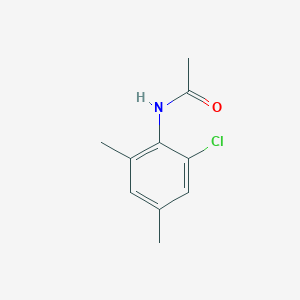

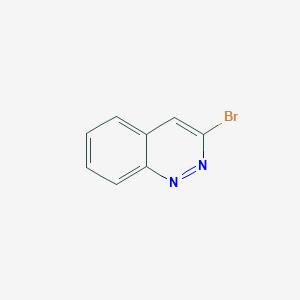

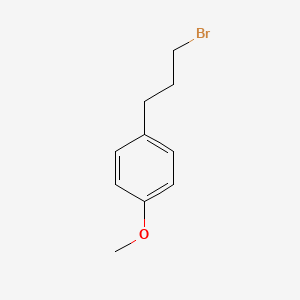

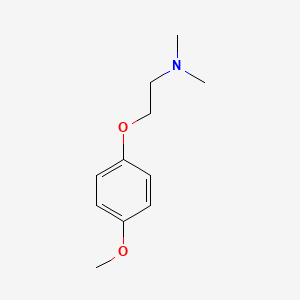

![molecular formula C8H7ClN4O2 B1602108 5-氯-[1,2,4]三唑并[4,3-a]嘧啶-7-羧酸乙酯 CAS No. 99951-90-3](/img/structure/B1602108.png)

5-氯-[1,2,4]三唑并[4,3-a]嘧啶-7-羧酸乙酯

描述

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is a synthetic compound consisting of a five-membered ring with one nitrogen atom and four carbon atoms. It was first synthesized in 1974 by a research group at the University of Tokyo. Since then, it has been studied extensively and has been used in various scientific applications. This compound has also been used in laboratory experiments in order to understand its biochemical and physiological effects.

科学研究应用

神经保护和抗神经炎症剂

该化合物已被研究作为潜在的神经保护和抗神经炎症剂。 它在治疗神经退行性疾病方面显示出前景,通过抑制内质网应激、细胞凋亡和 NF-kB 炎症通路 。 该化合物的衍生物已使用细胞活力测定、ELISA、qRT-PCR、蛋白质印迹和分子对接进行评估,表明在减少神经元死亡方面具有巨大潜力 .

抗菌活性

5-氯-[1,2,4]三唑并[4,3-a]嘧啶-7-羧酸乙酯衍生物已被合成,并显示出具有抗菌特性。 这些化合物已针对各种微生物进行测试,表明它们可用于开发新的抗菌药物 .

抗疟疾活性

该化合物的衍生物已被用作合成具有抗疟疾活性的抑制剂的反应物。 鉴于对针对耐药性疟疾菌株的新疗法持续存在需求,这种应用至关重要 .

HIV 治疗中的药理活性

该化合物已参与与 HIV TAR RNA 结合相关的研究,这对于了解药理活性并开发 HIV 治疗方法具有重要意义 .

RORγt 的反向激动剂

该化合物的衍生物作为 RORγt 的反向激动剂,RORγt 是一种参与免疫和炎症过程调节的核受体。 这种应用对于自身免疫性疾病等疾病很重要 .

JAK1 和 JAK2 的抑制剂

这些酶是治疗多种疾病的目标,包括骨髓增生性疾病,该化合物的衍生物已显示出作为抑制剂的活性 .

心血管疾病

5-氯-[1,2,4]三唑并[4,3-a]嘧啶-7-羧酸乙酯衍生物已被用于治疗心血管疾病,突出了它们在治疗应用中的多功能性和潜力 .

2 型糖尿病治疗

作用机制

Target of Action

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate primarily targets ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress.

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to neurodegenerative diseases. The NF-kB pathway regulates the immune response to infection. Inhibition of these pathways by the compound can lead to neuroprotective and anti-inflammatory effects .

Result of Action

The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The efficacy and stability of Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate can be influenced by various environmental factors. For instance, the temperature at which the reaction occurs can affect the yield and regioselectivity of the compound

生化分析

Biochemical Properties

Triazolopyrimidine-based compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They interact with various enzymes and proteins, such as ATF4 and NF-kB proteins, and inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .

Cellular Effects

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, triazolopyrimidine-based compounds have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

属性

IUPAC Name |

ethyl 5-chloro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOZJESYNNZNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564702 | |

| Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99951-90-3 | |

| Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

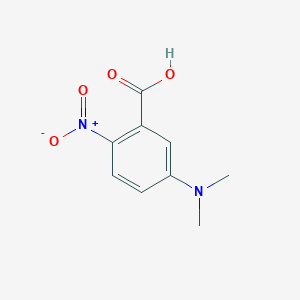

![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)